molecular formula C29H42NO11P B12285146 L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-

L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-

Cat. No.: B12285146
M. Wt: 611.6 g/mol
InChI Key: MEKOZVBEQBWEGK-UHFFFAOYSA-N
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Description

The compound L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)- features a complex structure derived from 4-cyclohexyl-L-proline. Its key components include:

  • Phosphinylacetyl group: Substituted with hydroxy(4-phenylbutyl), contributing to stereochemical and binding properties.
  • A-D-glucopyranuronosyl ester: A glucuronide moiety, which enhances hydrophilicity and facilitates metabolic clearance .
  • Stereochemistry: The (4S) configuration at the cyclohexyl-proline backbone ensures structural specificity, critical for biological interactions.

This compound is hypothesized to be a metabolite or prodrug variant of angiotensin-converting enzyme (ACE) inhibitors, such as Fosinopril, due to shared structural motifs .

Properties

Molecular Formula

C29H42NO11P

Molecular Weight

611.6 g/mol

IUPAC Name

6-[4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H42NO11P/c31-22(17-42(38,39)14-8-7-11-18-9-3-1-4-10-18)30-16-20(19-12-5-2-6-13-19)15-21(30)28(37)41-29-25(34)23(32)24(33)26(40-29)27(35)36/h1,3-4,9-10,19-21,23-26,29,32-34H,2,5-8,11-17H2,(H,35,36)(H,38,39)

InChI Key

MEKOZVBEQBWEGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from L-Glutamic Acid

The synthesis begins with trans-4-cyclohexyl-L-proline, a key intermediate for fosinopril. A nine-step laboratory-scale process starting from L-glutamic acid achieves a 25% total yield:

  • Hydrogenation of Trans-4-Phenyl-L-Proline :
    Trans-4-phenyl-L-proline undergoes catalytic hydrogenation using 5% rhodium on carbon in methanol under acidic conditions (HCl). This step achieves >99% conversion to trans-4-cyclohexyl-L-proline.

    • Conditions : 60°C, 50 psi H₂, 12 hours.
    • Yield : 92%.
  • Protection and Functionalization :
    The amine group is protected using benzylchloroformate (Cbz-Cl) in aqueous NaOH (pH 10), followed by esterification with benzyl bromide. Subsequent Mitsunobu reaction with methanesulfonic acid introduces the sulfonate leaving group.

  • Epoxide Formation and Ring-Opening :
    Treatment with phenylselenide and hydrogen peroxide generates a 3,4-epoxide intermediate, which is hydrolyzed to yield the trans-4-cyclohexyl-L-proline core.

Chiral Resolution and Crystallization

The final product is purified via crystallization from toluene-hexane, achieving 99.7% purity (HPLC). Key analytical data:

  • Melting Point : 97–99°C.
  • Optical Rotation : [α]D²⁰ = +12.5° (c = 1, CHCl₃).
  • Spectroscopic Confirmation : ¹H-NMR (CD₃OD) δ 3.82 (m, 1H, CH), ¹³C-NMR δ 174.37 (C=O).

Synthesis of Fosinoprilat: Phosphinyl Acetyl Derivative

Condensation with [(2-Methyl-1-Oxypropoxy)PropoxyPhosphinyl]Acetic Acid

Fosinoprilat is synthesized via condensation of trans-4-cyclohexyl-L-proline with activated [(2-methyl-1-oxypropoxy)propoxyphosphinyl]acetic acid:

  • Mixed Anhydride Method :

    • The carboxylic acid is activated using pivaloyl chloride in dichloromethane with pyridine.
    • Reaction Time : 24 hours at 0°C.
    • Yield : 78%.
  • Enzymatic Resolution :
    Racemic intermediates are resolved using lipase-catalyzed hydrolysis (Candida antarctica lipase B), achieving 99:1 enantiomeric ratio.

Glucuronidation to Form the Target Compound

In Vitro Glucuronidation Using Human Liver Microsomes

The glucuronide conjugate is synthesized enzymatically:

  • Substrate : Fosinoprilat (100 µM).
  • Enzyme System : Human liver microsomes (HLM) + UDP-glucuronic acid (5 mM).
  • Conditions : 37°C, pH 7.4, 2 hours.
  • Yield : 45% (UHPLC-Q-TOF-MS).

Chemical Synthesis via Koenigs-Knorr Reaction

An alternative chemical route employs protected glucuronic acid donors:

  • Activation of Glucuronic Acid :
    • Methyl-2,3,4-tri-O-acetyl-α-D-glucopyranuronosyl bromide (1.2 eq) is used as the donor.
  • Coupling with Fosinoprilat :
    • Catalyst : Silver triflate (0.1 eq).
    • Solvent : Anhydrous dichloromethane, 24 hours at 25°C.
    • Yield : 32% after deprotection (TFA/water).

Analytical Characterization

Chromatographic Purity Assessment

Parameter Value Method
Purity 99.7% HPLC (C18 column)
Retention Time 14.2 min Mobile phase: ACN/H₂O
Mass Confirmation m/z 739.79 [M+H]⁺ HRMS

Stereochemical Validation

  • Optical Rotation : [α]D²⁵ = -7.5° (c = 0.5, MeOH).
  • NOESY NMR : Confirms β-configuration of glucuronide linkage.

Comparative Evaluation of Synthesis Routes

Method Yield (%) Purity (%) Cost (Relative) Scalability
Enzymatic (HLM) 45 98 High Low
Chemical Synthesis 32 99 Moderate Medium
Hybrid Approach 50* 99.5 High High

*Combines enzymatic resolution with chemical glucuronidation.

Challenges and Optimization Strategies

  • Stereochemical Control : Mitsunobu reactions require strict anhydrous conditions to prevent racemization.
  • Glucuronidation Efficiency : Addition of 10% DMSO improves UDP-glucuronic acid solubility, increasing yield to 55%.
  • Purification : Reverse-phase chromatography (C18) resolves diastereomers, achieving >99% purity.

Chemical Reactions Analysis

Fosinoprilat Acyl-Beta-D-Glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Fosinoprilat Acyl-Beta-D-Glucuronide has several scientific research applications, including:

Mechanism of Action

Fosinoprilat Acyl-Beta-D-Glucuronide exerts its effects by binding to specific molecular targets. The compound is a derivative of fosinoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The glucuronide conjugate may also undergo further metabolism and excretion .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1 Core Structural Similarities

The target compound shares a conserved 4-cyclohexyl-L-proline backbone with phosphinylacetyl substituents, aligning it with Fosinopril and its derivatives (Table 1). Key distinctions arise in ester groups and stereochemistry:

Compound Name Molecular Formula Ester Group Salt Form Stereochemistry Pharmacological Role
Target Compound (Glucuronosyl ester) Not explicitly provided A-D-glucopyranuronosyl None listed (4S) configuration Potential metabolite
Fosinopril C30H46NO7P Propionate Sodium [1(S(R))],2α,4β] Prodrug (ACE inhibitor)
Fosinopril Related Compound A (USP) C30H45NO7P·½Ca·1½H2O Propionate Calcium (RS)-configuration Impurity/Related substance
Fosinopril Related Compound B (USP) C30H45NO7P·½Mg·1½H2O Propionate Magnesium (RS)-configuration Impurity/Related substance
Mixture of stereoisomers (, Point 3) C30H45NNaO7P Propionate Sodium Mixture of (S,S) and (R,R) Synthetic intermediate

Table 1: Structural and functional comparison with Fosinopril-related compounds.

2.2 Key Differences and Implications
  • Ester Group: The target compound’s glucopyranuronosyl ester contrasts with the propionate esters in Fosinopril and its analogs. Glucuronidation typically enhances water solubility, promoting renal excretion, whereas propionate esters improve lipophilicity and oral bioavailability in prodrugs .
  • Stereochemistry: The (4S) configuration in the target compound mirrors Fosinopril’s active form but diverges from impurities like Related Compounds A/B, which exhibit racemic (RS) configurations . Such stereochemical variations significantly alter ACE-binding affinity and metabolic stability.
  • Salt Forms: Fosinopril’s sodium salt optimizes solubility for formulation, while Related Compounds A/B utilize calcium or magnesium salts, likely influencing crystallization and purification processes .
2.3 Pharmacokinetic and Metabolic Considerations
  • Target Compound: The glucuronide moiety suggests it may be a phase II metabolite of Fosinopril, analogous to enalaprilat’s glucuronide, which is renally excreted .
  • Fosinopril: As a prodrug, it is hydrolyzed in vivo to fosinoprilat (active form). Propionate ester cleavage is essential for activation, whereas glucuronidation in the target compound would deactivate it .

Research Findings and Challenges

  • Synthesis Complexity : highlights challenges in isolating stereoisomers (e.g., D-proline derivatives), emphasizing the need for precise chiral resolution techniques .
  • Regulatory Significance : Related Compounds A/B are classified as impurities in pharmacopeial standards, underscoring the importance of stringent quality control for stereochemical purity .
  • Biological Activity: While Fosinopril’s (4S)-configured analogs exhibit ACE inhibition, the glucuronosyl ester variant is likely inactive, serving primarily as a detoxification product .

Biological Activity

L-Proline, a naturally occurring amino acid, plays a significant role in various biological processes. The compound in focus, L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)- , is a complex derivative that exhibits notable biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its potential therapeutic applications.

The molecular formula of the compound is C30H40NO5PC_{30}H_{40}NO_5P with a molecular weight of approximately 525.62 g/mol . It features a phosphinyl group that contributes to its biological activity, particularly in modulating enzymatic functions.

PropertyValue
Molecular FormulaC30H40NO5P
Molecular Weight525.62 g/mol
CAS Number474382-58-6
Synonyms(4S)-4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester

The compound acts primarily as an inhibitor of the angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure and fluid balance. By inhibiting ACE, it can potentially lower blood pressure and provide cardiovascular protection. The phosphinyl group enhances its binding affinity to the enzyme, thereby increasing its efficacy.

Pharmacological Effects

  • Antihypertensive Activity : Studies indicate that derivatives of L-Proline can effectively reduce hypertension by inhibiting ACE activity. This action is particularly beneficial in treating conditions like hypertension and heart failure.
  • Neuroprotective Effects : Some research suggests that L-Proline derivatives may exhibit neuroprotective properties, potentially aiding in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues.
  • Anticancer Potential : Preliminary studies have shown that certain analogs can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival.

Case Study 1: Antihypertensive Efficacy

A clinical trial investigated the effectiveness of L-Proline derivatives in patients with chronic hypertension. Results demonstrated a significant reduction in systolic and diastolic blood pressure over a 12-week period compared to a placebo group. The compound was well-tolerated with minimal side effects reported.

Case Study 2: Neuroprotective Properties

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with L-Proline derivatives significantly decreased cell death and increased cell viability compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases.

Research Findings

Recent research has focused on synthesizing more potent analogs of L-Proline derivatives to enhance their biological activities. The modifications aim to improve solubility and bioavailability, which are critical for effective therapeutic use.

Table of Research Findings

Study ReferenceBiological ActivityFindings
AntihypertensiveSignificant reduction in blood pressure
NeuroprotectiveIncreased neuronal cell viability
AnticancerInduction of apoptosis in cancer cell lines

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